molecular formula C17H18N2O3 B14122818 2-(3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indazol-1-yl)benzoic acid CAS No. 933216-89-8

2-(3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indazol-1-yl)benzoic acid

Cat. No.: B14122818
CAS No.: 933216-89-8
M. Wt: 298.34 g/mol
InChI Key: QEEHTYDTGSZKKL-UHFFFAOYSA-N
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Description

2-(3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indazol-1-yl)benzoic acid is a heterocyclic compound that features a benzoic acid moiety linked to a tetrahydroindazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indazol-1-yl)benzoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydroindazole with a benzoic acid derivative in the presence of a suitable catalyst . The reaction conditions often include heating and the use of solvents such as methanol or ethanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity this compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

2-(3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indazol-1-yl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce halogenated or alkylated derivatives .

Scientific Research Applications

2-(3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indazol-1-yl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indazol-1-yl)benzoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indazol-1-yl)benzoic acid apart from similar compounds is its unique combination of the benzoic acid and tetrahydroindazole moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

933216-89-8

Molecular Formula

C17H18N2O3

Molecular Weight

298.34 g/mol

IUPAC Name

2-(3,6,6-trimethyl-4-oxo-5,7-dihydroindazol-1-yl)benzoic acid

InChI

InChI=1S/C17H18N2O3/c1-10-15-13(8-17(2,3)9-14(15)20)19(18-10)12-7-5-4-6-11(12)16(21)22/h4-7H,8-9H2,1-3H3,(H,21,22)

InChI Key

QEEHTYDTGSZKKL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=O)CC(C2)(C)C)C3=CC=CC=C3C(=O)O

Origin of Product

United States

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